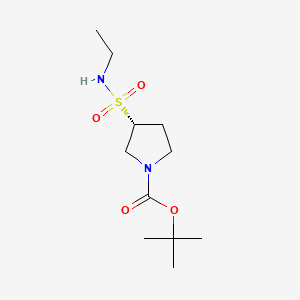
(4-Chlorobenzyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorobenzyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a benzyl ring substituted with a chlorine atom at the para position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Chlorobenzyl)boronic acid can be synthesized through several methods, including:
Direct Borylation: This involves the reaction of (4-chlorobenzyl)magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid.
Palladium-Catalyzed Borylation: This method employs palladium catalysts to facilitate the borylation of (4-chlorobenzyl)halides using diboron reagents under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using optimized catalysts and reagents to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous solvents and by-products .
Análisis De Reacciones Químicas
Types of Reactions: (4-Chlorobenzyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between this compound and aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, are used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
(4-Chlorobenzyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The primary mechanism by which (4-Chlorobenzyl)boronic acid exerts its effects is through the formation of covalent bonds with other molecules. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chlorine atom on the benzyl ring can also participate in nucleophilic substitution reactions, further expanding the compound’s reactivity.
Comparación Con Compuestos Similares
Phenylboronic Acid: Similar in structure but lacks the chlorine substituent.
(4-Methylbenzyl)boronic Acid: Contains a methyl group instead of a chlorine atom.
(4-Fluorobenzyl)boronic Acid: Contains a fluorine atom instead of chlorine.
Uniqueness: (4-Chlorobenzyl)boronic acid is unique due to the presence of the chlorine substituent, which can influence the compound’s reactivity and selectivity in chemical reactions. The chlorine atom can participate in additional substitution reactions, providing a versatile platform for further functionalization .
Propiedades
Fórmula molecular |
C7H8BClO2 |
|---|---|
Peso molecular |
170.40 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H8BClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,10-11H,5H2 |
Clave InChI |
YIRAAYDTFXIGOX-UHFFFAOYSA-N |
SMILES canónico |
B(CC1=CC=C(C=C1)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
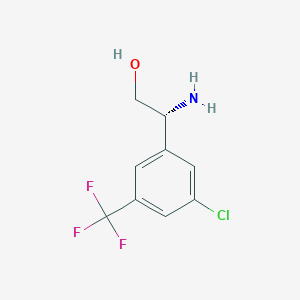
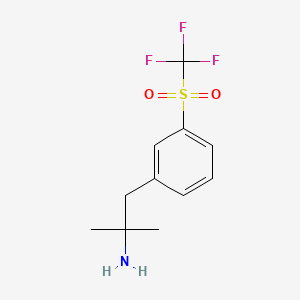
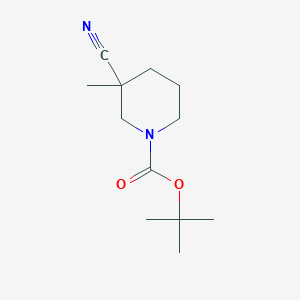
![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine](/img/structure/B13579435.png)
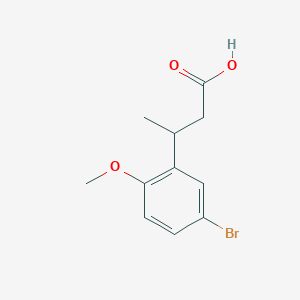

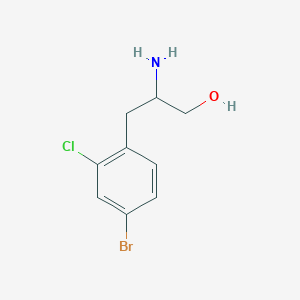
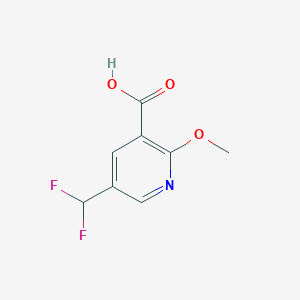
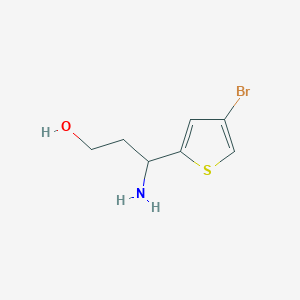
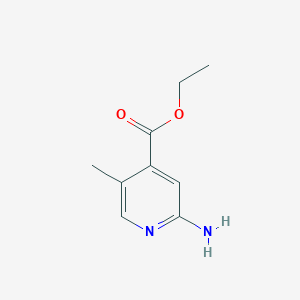

![8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid](/img/structure/B13579474.png)
